Cas no 15811-32-2 (2-Fluoro-2',3',5'-tri-o-acetyladenosine)

2-Fluoro-2',3',5'-tri-O-acetyladenosine is a chemically modified nucleoside derivative in which the 2-position hydroxyl group of adenosine is substituted with fluorine, and the sugar hydroxyls are acetylated. This modification enhances stability against enzymatic degradation, making it valuable for nucleoside-based research and pharmaceutical applications. The acetyl groups protect the ribose moiety, facilitating selective deprotection for further functionalization. The fluorine substitution can influence base-pairing interactions, useful in probing nucleic acid structure or designing modified oligonucleotides. This compound serves as a key intermediate in synthesizing fluorinated analogs for biochemical studies, antiviral research, or prodrug development. Its controlled reactivity and stability make it suitable for precise synthetic manipulations in medicinal chemistry.
2-Fluoro-2',3',5'-tri-o-acetyladenosine structure
15811-32-2 structure
Product Name:2-Fluoro-2',3',5'-tri-o-acetyladenosine
CAS No:15811-32-2
MF:C16H18FN5O7
MW:411.341826915741
MDL:MFCD08458339
CID:50215
PubChem ID:21816271
Update Time:2025-10-28

2-Fluoro-2',3',5'-tri-o-acetyladenosine Chemical and Physical Properties

Names and Identifiers

    • 2',3',5'-Tri-O-acetyl-2-fluoroadenosine
    • 2-Fluoro-2',3',5'-tri-o-acetyladenosine
    • 2-Fluoro-2,3,5'-tri-o-acetyladenosine
    • 2-FLUORO-2’,3’,5’-TRI-O-ACETYLADENOSINE
    • 2-Fluoro-2',3',5'-triacetoxyadenosine
    • 2-Fluoro-2',3',5'-trioxo-acetyl adenosine
    • [3,4-diacetyloxy-5-(6-amino-2-fluoro-9H-purin-9-yl)-tetrahydrofuran-2-yl]methyl ethanoate
    • 2-fluoro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purin-6-amine
    • AK111307
    • AK316234
    • NSC108853
    • ZK158898
    • [3,4-diacetyloxy-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methyl acetate
    • [(2R,3R,4S,5R)-3,4-diacetyloxy-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methyl acetate
    • [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methyl acetate
    • LDICZLRLPNWOIS-SDBHATRESA-N
    • 15811-32-2
    • SCHEMBL748804
    • [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(6-amino-2-fluoro-9H-purin-9-yl)oxolan-2-yl]methyl acetate
    • Adenosine, 2-fluoro-, 2',3',5'-triacetate
    • CS-0155027
    • 2-fluoroadenosine-2',3',5'-tri-o-acetate
    • C16H18FN5O7
    • (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
    • DS-5177
    • AKOS016009590
    • A809898
    • F16101
    • MFCD08458339
    • 2-fluoro-2',3',5'-tri-O-acetyl-adenosine
    • [(2R,3R,4R,5R)-3,4-BIS(ACETYLOXY)-5-(6-AMINO-2-FLUOROPURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE
    • MDL: MFCD08458339
    • Inchi: 1S/C16H18FN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11-,12-,15-/m1/s1
    • InChI Key: LDICZLRLPNWOIS-SDBHATRESA-N
    • SMILES: FC1N=C(C2=C(N=1)N(C=N2)[C@H]1[C@@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)N

Computed Properties

  • Exact Mass: 411.11900
  • Monoisotopic Mass: 411.119
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 655
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 158
  • XLogP3: -0.3

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.7±0.1 g/cm3
  • Melting Point: 194-197 ºC
  • Boiling Point: 635.4°C at 760 mmHg
  • Flash Point: 338.1±34.3 °C
  • PSA: 157.75000
  • LogP: 0.45270
  • Vapor Pressure: 0.0±1.9 mmHg at 25°C

2-Fluoro-2',3',5'-tri-o-acetyladenosine Security Information

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2-Fluoro-2',3',5'-tri-o-acetyladenosine Suppliers

NewCan Biotech Limited
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(CAS:15811-32-2)2',3',5'-Tri-O-acetyl-2-fluoroadenosine
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Quantity:10g
Purity:97%
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Additional information on 2-Fluoro-2',3',5'-tri-o-acetyladenosine

2-Fluoro-2',3',5'-Tri-O-Acetyladenosine: A Comprehensive Overview

2-Fluoro-2',3',5'-Tri-O-Acetyladenosine (CAS No. 15811-32-2) is a highly specialized nucleoside analog with significant applications in the fields of pharmacology, virology, and molecular biology. This compound has garnered considerable attention due to its unique chemical structure and its potential in antiviral therapy. The molecule is characterized by the presence of a fluoro group at the 2-position of the adenosine ring, along with tri-O-acetyl modifications at the 2', 3', and 5' positions of the ribose sugar. These structural features confer it with distinct chemical and biological properties, making it a valuable tool in research and drug development.

The synthesis of 2-Fluoro-2',3',5'-Tri-O-Acetyladenosine involves a series of precise chemical reactions, including nucleophilic substitutions and acetylation processes. The compound's structure has been extensively studied to understand its interactions with viral enzymes, particularly RNA-dependent RNA polymerases. Recent studies have highlighted its potential as an inhibitor of viral replication, particularly in the context of emerging viral pathogens such as Zika virus and hepatitis C virus (HCV). This has positioned it as a promising candidate for antiviral drug development.

One of the most notable aspects of 2-Fluoro-2',3',5'-Tri-O-Acetyladenosine is its ability to act as a nucleoside analog in viral replication cycles. Viruses rely on host cell machinery to replicate their genetic material, and this compound interferes with this process by incorporating into viral RNA or DNA, leading to chain termination or impaired replication fidelity. Its fluoro group plays a critical role in this mechanism, as it mimics the natural nucleosides while introducing steric and electronic perturbations that disrupt viral enzyme function.

Recent advancements in computational chemistry have allowed researchers to model the interactions between 2-Fluoro-2',3',5'-Tri-O-Acetyladenosine and viral polymerases at an atomic level. These studies have provided insights into the binding modes and catalytic mechanisms, which are essential for optimizing its antiviral activity. Additionally, pharmacokinetic studies have been conducted to evaluate its bioavailability, stability, and metabolic pathways, which are crucial for its potential use in clinical settings.

The tri-O-acetyl modifications on the ribose sugar of 2-Fluoro-2',3',5'-Tri-O-Acetyladenosine serve multiple purposes. They enhance the compound's stability by protecting it from enzymatic degradation, particularly by nucleases present in biological systems. Furthermore, these modifications improve its pharmacokinetic profile by increasing its lipophilicity, which facilitates its absorption across cellular membranes. This dual functionality makes it an ideal candidate for targeted drug delivery systems.

In terms of therapeutic applications, 2-Fluoro-2',3',5'-Tri-O-Acetyladenosine has shown promise in preclinical models of viral infections. For instance, studies have demonstrated its efficacy against Zika virus by inhibiting viral RNA synthesis without causing significant cytotoxicity to host cells. Similarly, it has been evaluated for its potential against HCV, where it exhibited potent antiviral activity by targeting the NS5B polymerase enzyme.

Despite its potential, there are challenges associated with the development of 2-Fluoro-2',3',5'-Tri-O-Acetyladenosine as a therapeutic agent. One major hurdle is achieving optimal bioavailability while maintaining its antiviral potency. Researchers are exploring various strategies to address this issue, including prodrug design and nanoparticle-based delivery systems. Additionally, long-term safety studies are required to assess its toxicity profile and suitability for chronic administration.

In conclusion, 2-Fluoro-2',3',5'-Tri-O-Acetyladenosine (CAS No. 15811-32-2) represents a significant advancement in antiviral research due to its unique chemical properties and potent inhibitory effects on viral replication. Ongoing studies aim to further optimize its pharmacokinetic properties and explore its therapeutic potential against a broader range of viral pathogens. As research progresses, this compound holds great promise for becoming an effective tool in combating viral infections worldwide.

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(CAS:15811-32-2)2',3',5'-Tri-O-acetyl-2-fluoroadenosine
NC10116
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